
6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and organisms. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and α-glucosidase. Additionally, it has been shown to reduce the production of inflammatory cytokines and to inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its antimicrobial, antitumor, and anti-inflammatory properties. However, one limitation of using this compound is its potential toxicity. Careful consideration should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is to further investigate its potential as a fluorescent probe for imaging applications. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to investigate its potential use in combination therapies for various diseases.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its antimicrobial, antitumor, and anti-inflammatory properties make it a versatile compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-amine in the presence of a catalyst and a solvent. The resulting product is then treated with 2-chloroquinoline to obtain the final compound.
Applications De Recherche Scientifique
6-methoxy-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
6-methoxy-3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-23-12-2-3-14-11(8-12)9-13(16(22)19-14)15-20-17(24-21-15)10-4-6-18-7-5-10/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGALZHDYMIIINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


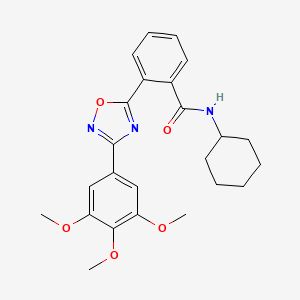
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)
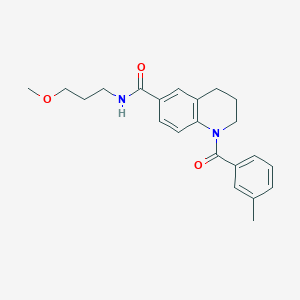
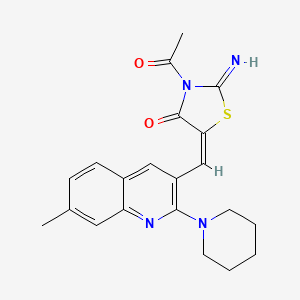

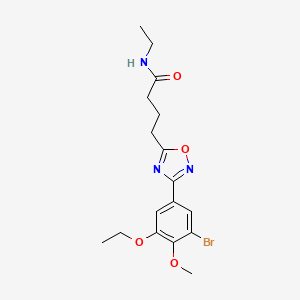
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)

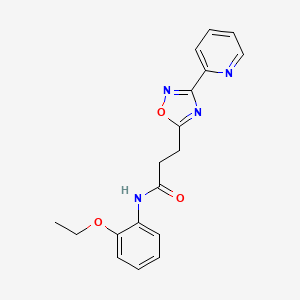
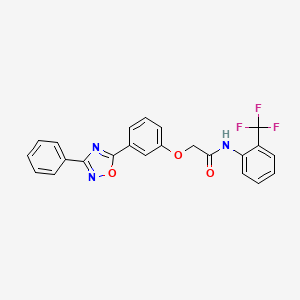
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7702908.png)